molecular formula C27H26BrN3O2 B4987147 1-(3-bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 5664-26-6

1-(3-bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4987147
CAS No.: 5664-26-6
M. Wt: 504.4 g/mol
InChI Key: GTVCTKSEZAHBGP-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a bromophenyl group, a diphenylmethyl piperazine moiety, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the diphenylmethyl piperazine moiety: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of bromine.

    1-(3-fluorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure with a fluorine atom instead of bromine.

    1-(3-methylphenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 1-(3-bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione may impart unique chemical and biological properties compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN3O2/c28-22-12-7-13-23(18-22)31-25(32)19-24(27(31)33)29-14-16-30(17-15-29)26(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24,26H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVCTKSEZAHBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386326
Record name AC1MEQHW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-26-6
Record name AC1MEQHW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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